2-methyl-1H-Naphth[1,2-d]imidazole

Catalog No.
S1536380
CAS No.
1792-42-3
M.F
C12H10N2
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-1H-Naphth[1,2-d]imidazole

CAS Number

1792-42-3

Product Name

2-methyl-1H-Naphth[1,2-d]imidazole

IUPAC Name

2-methyl-3H-benzo[e]benzimidazole

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C12H10N2/c1-8-13-11-7-6-9-4-2-3-5-10(9)12(11)14-8/h2-7H,1H3,(H,13,14)

InChI Key

VTDHPZQPVRNKHZ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C=CC3=CC=CC=C32

Canonical SMILES

CC1=NC2=C(N1)C=CC3=CC=CC=C32
  • Potential as a Heterocyclic Scaffold

    The core structure of 2-methyl-1H-Naphth[1,2-d]imidazole combines an imidazole ring fused with a naphthalene moiety. Imidazole rings are known for their presence in essential biomolecules like histidine, and naphthalene is a common scaffold in many pharmaceuticals. This suggests 2-methyl-1H-Naphth[1,2-d]imidazole could be a promising heterocyclic scaffold for drug discovery efforts []. Researchers might explore its potential for applications in various therapeutic areas.

  • Structural Similarity Studies

    Since 2-methyl-1H-Naphth[1,2-d]imidazole possesses a unique structure, it could be a valuable tool in research involving known bioactive molecules. Scientists might perform in-silico docking studies to investigate if 2-methyl-1H-Naphth[1,2-d]imidazole binds to similar targets as established drugs. This information could be helpful in designing new analogs with improved properties [].

2-methyl-1H-Naphth[1,2-d]imidazole is a heterocyclic compound that belongs to the naphthoimidazole class. It features a fused ring structure composed of a naphthalene ring and an imidazole ring, with a methyl group located at the 2-position of the imidazole ring. This structural characteristic differentiates it from other compounds in the naphthoimidazole family, potentially influencing its chemical reactivity and biological properties .

The compound is noted for its fluorescent properties, which have implications in various scientific applications, particularly in material science and medicinal chemistry. Its molecular formula is C₁₁H₉N₂, and it has a molecular weight of approximately 173.20 g/mol .

  • Oxidation: This compound can be oxidized to form naphthoquinone derivatives. Common oxidizing agents used include potassium permanganate and chromium trioxide under acidic or basic conditions.
  • Reduction: The imidazole ring can undergo reduction, yielding dihydroimidazole derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed under mild conditions .
  • Substitution Reactions: Electrophilic substitution can occur at the naphthalene ring, leading to various substituted derivatives. Lewis acids like aluminum chloride are often used as catalysts in these reactions.

Major Products Formed

  • Oxidation: Naphthoquinone derivatives.
  • Reduction: Dihydroimidazole derivatives.
  • Substitution: Various substituted naphthoimidazole derivatives depending on the electrophile used.

Research indicates that 2-methyl-1H-Naphth[1,2-d]imidazole exhibits significant biological activity. It has been studied for its potential as an anticancer agent, showing the ability to induce apoptosis in cancer cells. Additionally, it possesses antimicrobial and antiviral properties, making it a candidate for further investigation in medicinal chemistry . The compound's mechanism of action is thought to involve interaction with specific molecular targets, modulating signaling pathways related to cell proliferation and survival.

The synthesis of 2-methyl-1H-Naphth[1,2-d]imidazole typically involves cyclization reactions of appropriate precursors:

  • Cyclization of 2-Naphthylamine with Glyoxal: This method employs an acid catalyst to facilitate the reaction. The process involves forming an intermediate Schiff base that subsequently cyclizes to yield the desired imidazole structure. The reaction is usually conducted in solvents like ethanol or acetic acid under reflux conditions for several hours.
  • Condensation with 1,2-Dicarbonyl Compounds: Another approach involves the reaction of 2-naphthylamine with a 1,2-dicarbonyl compound (e.g., benzil) in the presence of a base such as potassium carbonate. This reaction typically occurs in polar aprotic solvents like dimethylformamide at elevated temperatures.

2-methyl-1H-Naphth[1,2-d]imidazole has several applications across various fields:

  • Medicinal Chemistry: Its anticancer properties make it a subject of interest for developing new cancer therapies.
  • Materials Science: Due to its fluorescent characteristics, it is being explored as a fluorescent probe for imaging applications and as a component in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
  • Organic Synthesis: The compound serves as an important intermediate in synthesizing more complex heterocycles, demonstrating versatility in organic synthesis applications.

Studies on the interactions of 2-methyl-1H-Naphth[1,2-d]imidazole reveal its potential to modulate various biological pathways. Research indicates that it can influence specific enzymes or receptors involved in cancer cell proliferation and survival mechanisms. Further studies are necessary to elucidate the precise molecular interactions and pathways affected by this compound.

Several compounds share structural similarities with 2-methyl-1H-Naphth[1,2-d]imidazole. These include:

  • Naphtho[2,3-d]imidazole: Lacks the methyl group at the 2-position but retains similar biological activities.
  • Imidazo[4,5-b]pyridine: Another fused heterocyclic compound that exhibits different biological properties but shares some synthetic pathways.
  • Naphthoquinone Derivatives: These are oxidation products of naphthoimidazoles that may exhibit distinct biological activities compared to their parent compounds.

Unique Characteristics

The unique presence of the methyl group at the 2-position of the imidazole ring in 2-methyl-1H-Naphth[1,2-d]imidazole may enhance its reactivity and influence its biological activity compared to related compounds. This modification could lead to variations in pharmacological profiles and applicability in medicinal chemistry.

XLogP3

3.1

Dates

Last modified: 07-17-2023

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